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(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine

CDK2 inhibition Kinase selectivity Methyl substitution SAR

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine (CAS 1216046-88-6) is a heterocyclic primary amine with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, anti-infectives, and gastric acid suppressants.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 1216046-88-6
Cat. No. B2738435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine
CAS1216046-88-6
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESCC1=C(N2C=CC(=CC2=N1)CN)C
InChIInChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3
InChIKeySQNXRSFENCQFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine (CAS 1216046-88-6): Core Structural & Physicochemical Identification for Procurement


(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine (CAS 1216046-88-6) is a heterocyclic primary amine with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, anti-infectives, and gastric acid suppressants [1]. The compound features a 2,3-dimethyl-substituted imidazo ring fused to a pyridine bearing a methanamine (-CH2NH2) group at the 7-position, distinguishing it from unsubstituted and mono-methylated congeners through increased lipophilicity and altered electronic character [2].

Pre-installed 2,3-dimethyl pharmacophore for kinase and GPCR target programs
7‑methanamine vector enables amide coupling, reductive amination, and urea library synthesis
Imidazo[1,2‑a]pyridine privileged scaffold supports fragment‑based and lead‑optimization workflows

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Functional Significance of 2,3-Dimethylation and 7-Methanamine Orientation in (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine


The imidazo[1,2-a]pyridine scaffold is exceptionally sensitive to the position and number of methyl substituents; indiscriminate substitution between congeners risks profound losses in target potency, selectivity, and physico-chemical suitability. In the CDK2 inhibitor series from AstraZeneca, removal of the 2-methyl group reduced CDK2 inhibitory potency by approximately 42-fold (IC50 from 0.21 μM to 8.8 μM), demonstrating that even a single methyl deletion can be catastrophic for binding [1]. Similarly, introduction of a 3-methyl substituent in the MCH1R antagonist series conferred a significant improvement in receptor affinity [2]. The 7-methanamine orientation of the target compound provides a distinct synthetic vector for derivatization compared to the 3-methanamine or 8-amino regioisomers, making direct interchange without re-optimization of the downstream SAR infeasible .

2‑methyl Des‑methyl congeners may lack key binding contacts; class SAR shows substantial loss of kinase inhibition when the 2‑methyl group is absent.
3‑methyl Mono‑2‑methyl analogues may not capture the affinity gains reported for 3‑methyl substitution in GPCR programs.
regioisomer 8‑amino or 3‑methanamine regioisomers offer a different growth vector; SAR and synthetic trajectory may not transfer directly.

Quantitative Differentiation Evidence for (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine Against Closest Structural Analogs


Critical Role of the 2-Methyl Substituent in Kinase Inhibition: Evidence from CDK2 Inhibitor SAR

In the imidazo[1,2-a]pyridine-based CDK2 inhibitor series reported by AstraZeneca, the presence of a methyl group at the 2-position (R2=Me) was essential for potent CDK2 inhibition. Compound 1a bearing R2=Me exhibited a CDK2 IC50 of 0.21 μM, whereas the des-methyl analogue 1h (R2=H) showed a CDK2 IC50 of 8.8 μM—a potency loss of approximately 42-fold [1]. This finding establishes that the 2-methyl substituent present in (2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is not a passive structural feature but a critical pharmacophoric element for target engagement in kinase programs. A user substituting the target compound with an unsubstituted imidazo[1,2-a]pyridin-7-yl analogue would risk losing over an order of magnitude in potency if the 2-position contributes to binding in a similar fashion.

2‑Methyl vs. des‑methyl (CDK2)
Class-level
IC₅₀ shift: 0.21 μM → 8.8 μM (≈42‑fold)
Supports 2‑methyl role in target binding; class SAR indicates removal may greatly reduce kinase engagement.
Matched‑pair from AstraZeneca CDK2 series; in‑vitro enzyme assay context.
CDK2 inhibition Kinase selectivity Methyl substitution SAR

Impact of 3-Methyl Substitution on GPCR Affinity: MCH1R Antagonist SAR

In the discovery of imidazo[1,2-a]pyridine-based MCH1R antagonists, introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine core resulted in a significant improvement in receptor binding affinity compared to the unsubstituted parent scaffold [1]. The target compound (2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine carries both the 2-methyl and 3-methyl groups, providing a dual-substituted scaffold that captures the affinity-enhancing contributions from both positions. This is in contrast to the mono-methylated (2-methylimidazo[1,2-a]pyridin-7-yl)methanamine (CAS 1216113-38-0, MW 161.20), which lacks the affinity-enhancing 3-methyl group .

3‑Methyl impact on MCH1R
Class-level
Reported significant affinity improvement with 3‑methyl substitution
Contextual affinity gain for GPCR targets; exact fold change not publicly disclosed.
Full quantitative data reside in Bioorg. Med. Chem. Lett. 2009; review required.
MCH1R antagonism GPCR medicinal chemistry 3-methyl imidazopyridine SAR

Quantified DPP-4 Inhibitory Activity Variation Across Imidazo[1,2-a]pyridine Methanamine Regioisomers and Substitution Patterns

A series of imidazo[1,2-a]pyridin-3-yl)methanamine derivatives were evaluated as DPP-4 inhibitors, providing quantitative evidence that the nature and position of substituents on the imidazo[1,2-a]pyridine core modulate inhibitory potency across a wide dynamic range. The unsubstituted phenyl analogue (2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine (5a) displayed an IC50 of 13,700 nM, while the 4-bromophenyl analogue (5j) showed an IC50 of 940 nM, and the 7-methyl-2-(p-tolyl) analogue (5l) showed an IC50 of 840 nM—a >16-fold range in potency within the same scaffold class [1]. Although the target compound bears the methanamine at the 7-position rather than the 3-position, the data demonstrate that methylation position and substitution pattern on the imidazo[1,2-a]pyridine core are strong determinants of biological activity, not interchangeable design elements [1].

DPP‑4 potency range across analogues
Assay context
840 – 13,700 nM (≈16‑fold range)
Substitution pattern strongly modulates enzyme inhibition; methanamine regioisomers are not functionally equivalent.
Recombinant human DPP‑4 assay; cross‑study comparable evidence.
DPP-4 inhibition Type 2 diabetes Imidazopyridine SAR

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Synthetic Vector Advantages vs. Unsubstituted and Mono-Methylated 7-Methanamine Congeners

The target compound (MW 175.23) is differentiated from its closest commercially available 7-methanamine congeners by incremental increases in molecular weight and lipophilicity that affect downstream ADME properties. The unsubstituted imidazo[1,2-a]pyridin-7-ylmethanamine (CAS 1073428-81-5) has MW 147.18, while the 2-methyl analogue (CAS 1216113-38-0) has MW 161.20 . Each additional methyl group adds approximately 14 Da and increases cLogP by roughly 0.5 log units (estimated by group contribution), directly influencing permeability, solubility, and metabolic stability. Furthermore, the 7-methanamine primary amine provides a distinct synthetic handle for amide bond formation, reductive amination, and urea synthesis, whereas the 8-amino regioisomer (2,3-dimethylimidazo[1,2-a]pyridin-8-amine) or 3-methanamine derivatives offer different vectors for fragment growth with different geometry and electronic character .

Physicochemical differentiation
Data to verify
MW 175.23; ΔMW +28 vs unsubstituted, +14 vs 2‑methyl; est. ΔcLogP ≈ +1.0
Incremental lipophilicity and mass may influence ADME profile; 7‑methanamine provides distinct synthetic vector.
Calculated properties based on group contributions; experimental confirmation advised.
Physicochemical properties Building block selection Lead optimization

Priority Application Scenarios for (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring a Pre-Methylated Imidazo[1,2-a]pyridine Core

Medicinal chemistry teams pursuing kinase targets (CDK, CLK, DYRK, PI3K, c-Met, Nek2) can deploy this building block as a pre-optimized core fragment. The 2-methyl group is established as critical for CDK2 potency (42-fold difference vs. des-methyl in the AstraZeneca series), while the 3-methyl group contributes affinity gains in MCH1R and related GPCR programs [1]. The 7-methanamine provides a primary amine for rapid library enumeration via amide coupling or reductive amination, enabling SAR exploration at a vector distinct from the more commonly derivatized 3- or 6-positions .

Anti-Tubercular Drug Discovery Leveraging Methylation-Dependent Mycobacterial Activity

Imidazo[1,2-a]pyridine analogues bearing dimethyl substitution patterns have demonstrated promising anti-tubercular activity, with 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids exhibiting MIC values of 4 μg/mL against Mycobacterium tuberculosis [1]. Although the target compound has not been directly tested, its 2,3-dimethyl-7-methanamine architecture provides a strategic starting point for constructing novel analogues in this therapeutic area, particularly given that imidazo[1,2-a]pyridine-3-carboxamides with optimized substitution have achieved nanomolar MIC values (≤0.006 μM for the most potent analogues) .

Gastric H+/K+-ATPase Inhibitor Development Using the 2,3-Dimethylimidazo[1,2-a]pyridine Pharmacophore

The 2,3-dimethylimidazo[1,2-a]pyridine substructure is a recognized pharmacophore in potassium-competitive acid blockers (P-CABs). The photoaffinity probe DAZIP (2,3-dimethyl-8-[(4-azidophenyl)methoxy]imidazo[1,2-a]pyridine), a derivative of the reference drug SCH 28080, demonstrated K+-competitive H+/K+-ATPase inhibition with a dissociation constant of 1.8 μM at pH 6.4 [1]. More potent analogues such as 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide achieved an IC50 of 0.38 μM . The target compound, with its 7-methanamine handle, offers a complementary vector for introducing substituents targeting the enzyme's luminal-facing K+ binding site.

Fragment-Based Drug Discovery (FBDD) Requiring a Privileged Heterocyclic Primary Amine with a Defined Growth Vector

In fragment-based approaches, imidazo[1,2-a]pyridines are valued for their two nitrogen hydrogen-bond acceptors and favorable ligand efficiency [1]. The 2,3-dimethyl-7-methanamine variant (MW 175.23) sits within the acceptable fragment mass range (typically <300 Da) while offering a primary amine for straightforward fragment elaboration. Compared to the unsubstituted parent (MW 147.18) and 2-methyl analogue (MW 161.20), the dimethylated fragment provides incrementally higher lipophilicity and steric bulk that can enhance binding site complementarity without requiring additional synthetic steps .

Application
Selection Property
Validation Focus
Kinase inhibitor discovery programs
Pre‑methylated imidazo[1,2‑a]pyridine core fit
Target engagement at ATP‑binding site; selectivity vs. des‑methyl analogues
Anti‑tubercular agent research
Dimethyl‑substituted scaffold for MIC optimisation
Mycobacterial growth inhibition; substitution‑dependent activity context
Gastric H⁺/K⁺‑ATPase inhibitor studies
2,3‑Dimethyl pharmacophore recognition
K⁺‑competitive binding; luminal‑site vector exploration
Fragment‑based lead generation
Privileged heterocyclic primary amine (MW 175)
Ligand efficiency; 7‑methanamine growth vector compatibility
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